4-[4-(Cyanomethyl)phenoxy]benzoic acid

Physicochemical Properties Lipophilicity Drug Design

In medicinal chemistry, substituting the cyanomethyl-modified phenoxybenzoic acid with unsubstituted analogs can alter LogP, H-bonding, and biological assay outcomes, leading to irreproducible data. • Distinct LogP (3.6) & 4 H-bond acceptors enable systematic SAR & ADME modulation. • Orthogonal -COOH & -CH₂CN groups support parallel amide coupling & nitrile derivatization for DOS. • ≥95% purity; ambient shipping; available from global suppliers for reliable scale-up.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 1021144-57-9
Cat. No. B1518878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Cyanomethyl)phenoxy]benzoic acid
CAS1021144-57-9
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H11NO3/c16-10-9-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)15(17)18/h1-8H,9H2,(H,17,18)
InChIKeyXSEZPZNMAQLSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Cyanomethyl)phenoxy]benzoic acid – Overview


4-[4-(Cyanomethyl)phenoxy]benzoic acid (CAS 1021144-57-9) is a para-substituted phenoxybenzoic acid derivative characterized by the presence of both a cyanomethyl (-CH2CN) group on the terminal phenyl ring and a free carboxylic acid (-COOH) moiety [1]. This bifunctional architecture, with a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol, positions it as a versatile small molecule scaffold commonly employed in pharmaceutical and agrochemical research [2]. Its structural features enable participation in a wide range of chemical transformations, including esterification, amidation, and nucleophilic substitution, which are critical for generating diverse compound libraries in early drug discovery and development . The compound is supplied by multiple vendors with a typical purity specification of ≥95% .

Dual reactive handles (COOH & CH2CN) for amide coupling, esterification, and nitrile derivatization

Cyanomethyl spacer provides additional conformational flexibility vs. direct cyano analogs

Multi-vendor availability supports reliable procurement for library synthesis workflows

4-[4-(Cyanomethyl)phenoxy]benzoic acid: Substitution Risks


While other phenoxybenzoic acid derivatives are commercially available, the substitution of 4-[4-(Cyanomethyl)phenoxy]benzoic acid with a closely related analog is not trivial and can lead to significant deviations in key physicochemical properties and reactivity profiles [1]. The cyanomethyl group is not merely a terminal functional handle; its unique electronic and steric characteristics directly influence the compound's lipophilicity (LogP) and hydrogen bonding capacity compared to unsubstituted or differently substituted analogs [2]. These variations can dramatically impact the behavior of downstream derivatives in biological assays, such as altering membrane permeability, target binding affinity, or metabolic stability [3]. Therefore, procurement based solely on the core phenoxybenzoic acid structure without considering the specific cyanomethyl modification may result in failed synthesis, irreproducible biological data, and ultimately, wasted research resources. The following quantitative evidence underscores the necessity of selecting this precise chemical entity.

4-Phenoxybenzoic acid
Lacks cyanomethyl group; lower lipophilicity and H-bond acceptor count may shift membrane permeability and solubility profile.
4-(4-Cyanophenoxy)benzoic acid
Direct cyano attachment reduces rotational flexibility and lipophilicity, potentially altering target-binding conformation sampling.
Generic phenoxybenzoic acid analogs
May lack the bifunctional reactivity (COOH + modifiable CH2CN), limiting diversification options in parallel library synthesis.

4-[4-(Cyanomethyl)phenoxy]benzoic acid: Key Differentiators


Enhanced Lipophilicity vs. Analogs

The target compound exhibits a computed XLogP3 value of 3.6 [1]. This represents a quantifiable difference in lipophilicity compared to the more polar, directly-attached cyano analog, 4-(4-cyanophenoxy)benzoic acid, which has a computed XLogP3 of 3.1 [2]. This 0.5 LogP unit difference indicates the target compound is over three times more lipophilic than its direct cyano counterpart. The target compound is also more lipophilic than the unsubstituted parent, 4-phenoxybenzoic acid (XLogP3 of 3.9).

Lipophilicity difference
Head-to-head
Δ XLogP3 +0.5 vs. 4-(4-cyanophenoxy)benzoic acid (3.6 vs 3.1)
Reported lipophilicity difference may affect membrane permeability and metabolic stability interpretation.
Computed property; experimental LogD validation advised.
Physicochemical Properties Lipophilicity Drug Design SAR

Conformational Flexibility Advantage

The cyanomethyl spacer in the target compound introduces an additional rotatable bond compared to the directly attached cyano group. This is reflected in the computed rotatable bond count: 4 for 4-[4-(Cyanomethyl)phenoxy]benzoic acid [1] versus 3 for 4-(4-cyanophenoxy)benzoic acid [2]. This single bond difference increases the compound's three-dimensional conformational flexibility, a parameter that can be crucial for accessing diverse binding conformations in biological targets and for expanding the chemical space sampled by a screening library [3].

Rotatable bond count
Head-to-head
4 rotatable bonds (target) vs. 3 (direct cyano analog)
Additional rotatable bond may support diverse binding conformations in target engagement assays.
Computed property; conformational sampling may be context-dependent.
Molecular Complexity Conformational Analysis Scaffold Diversity Library Design

Hydrogen Bond Acceptor Profile

The target compound's hydrogen bonding capacity differs quantitatively from its simpler analogs. It possesses a hydrogen bond acceptor count of 4 [1], which is one greater than that of the unsubstituted parent 4-phenoxybenzoic acid (acceptor count = 3) [2] and equal to that of the direct cyano analog 4-(4-cyanophenoxy)benzoic acid [3]. This additional acceptor site, contributed by the nitrile group's nitrogen, provides a distinct interaction potential in molecular recognition events compared to the parent scaffold.

H-bond acceptor count
Head-to-head
4 acceptors (target) vs. 3 (4-phenoxybenzoic acid)
Additional acceptor may alter solubility and molecular recognition in biological systems.
Nitrile nitrogen contributes one acceptor; validate in target binding assays.
Hydrogen Bonding Physicochemical Properties Receptor Binding Solubility

Molecular Size and TPSA

The target compound has a Topological Polar Surface Area (TPSA) of 70.3 Ų [1] and a heavy atom count of 19 [2]. Compared to the smaller parent scaffold 4-phenoxybenzoic acid (TPSA = 46.5 Ų, heavy atom count = 16) [3], it occupies a different region of drug-like chemical space. While its TPSA is identical to the direct cyano analog 4-(4-cyanophenoxy)benzoic acid [4], the target compound's larger size (253.25 Da) compared to the cyano analog (239.23 Da) and the parent (214.22 Da) makes it a distinct chemical entity for constructing libraries with varied molecular weight distributions [5].

Molecular size & TPSA
Cross-study comparable
MW 253.25 Da (target) vs. 214.22 Da (parent); TPSA 70.3 Ų (same as cyano analog)
Shift in molecular weight and TPSA positions compound differently in drug-like chemical space.
Computed properties; may influence ADME filtering decisions.
Drug-Likeness Oral Bioavailability Physicochemical Space Property Filtering

Bifunctional Reactivity of Cyanomethyl Group

The presence of a cyanomethyl group (-CH2CN) provides a distinct and versatile synthetic handle not available in simple phenoxybenzoic acid or 4-(4-cyanophenoxy)benzoic acid [1]. The acidic alpha-protons of the cyanomethyl group enable alkylation, acylation, and condensation reactions that are not possible with a directly attached cyano group . Furthermore, the nitrile can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or reacted to form tetrazoles [2]. This bifunctionality, combining a reactive carboxylic acid with a modifiable cyanomethyl group, makes this compound a privileged scaffold for generating high-complexity, functionalized derivatives in parallel synthesis, as evidenced by its inclusion in commercial building block collections .

Bifunctional reactivity
Class-level
2 reactive groups (COOH + CH2CN) vs. 1 (parent scaffold)
Orthogonal reactivity supports diversified derivatization; specific yields require validation.
Cyanomethyl group enables additional alkylation, reduction, and click chemistry routes.
Synthetic Chemistry Building Blocks Amide Formation Click Chemistry Diversity-Oriented Synthesis

Commercial Availability and Sourcing

4-[4-(Cyanomethyl)phenoxy]benzoic acid is widely recognized as a versatile building block and is stocked by multiple reputable vendors including Sigma-Aldrich (as CDS023811), Enamine, and AK Scientific [1]. Its inclusion in the AldrichCPR (Chemical Portfolio for Research) collection signifies its value to early discovery researchers . While quantitative data on supplier performance is proprietary, the availability of the compound from established, quality-controlled sources (with a typical purity of 95% ) offers a practical and verifiable advantage in procurement over custom-synthesized or single-source alternatives, ensuring faster and more reliable access for research programs [2].

Multi-vendor sourcing
Supporting evidence
Stocked by Sigma-Aldrich, Enamine, AK Scientific, and others
Multi-sourcing may reduce procurement risk; batch consistency should be verified independently.
Supplier catalog data; typical purity ≥95% as reported.
Supply Chain Vendor Qualification Procurement Building Blocks

4-[4-(Cyanomethyl)phenoxy]benzoic acid: Key Applications


Lead Optimization and SAR Studies

When a medicinal chemistry project has identified a phenoxybenzoic acid core as a promising lead, procuring 4-[4-(Cyanomethyl)phenoxy]benzoic acid allows for the systematic exploration of SAR around the terminal phenyl ring [1]. Its distinct LogP (3.6) and hydrogen bonding profile (4 acceptors) can be leveraged to modulate the lipophilicity and target engagement of a lead series, directly impacting ADME and potency [2]. The cyanomethyl group serves as a versatile handle for further derivatization, enabling the creation of focused compound libraries to probe specific biological hypotheses .

Diversity-Oriented Synthesis and Library Construction

The bifunctional nature of this compound—a carboxylic acid and a cyanomethyl group—makes it a privileged building block for diversity-oriented synthesis . It can be readily incorporated into parallel synthesis workflows, where the carboxylic acid is used for amide coupling or esterification with a diverse set of amines or alcohols, while the cyanomethyl group can be simultaneously or subsequently modified via hydrolysis, reduction, or click chemistry [3]. This orthogonal reactivity enables the efficient generation of structurally complex and diverse compound collections for high-throughput screening [4].

Agrochemical Intermediate Synthesis

Beyond pharmaceuticals, this compound is a key intermediate in agrochemical research, where the phenoxybenzoic acid motif is a common scaffold for herbicides and fungicides [5]. The cyanomethyl group provides a site for introducing further functionality that can fine-tune the compound's physicochemical properties, such as soil mobility and plant uptake. Its availability from multiple vendors ensures a reliable supply for scaling up synthesis of advanced intermediates or final active ingredients for field testing and formulation development [6].

Chemical Probes and Affinity Reagents

The presence of a modifiable cyanomethyl group offers a unique opportunity for creating chemical probes. The nitrile can be reduced to an aminomethyl group, providing a convenient point of attachment for affinity tags (e.g., biotin) or fluorescent reporters without disrupting the core phenoxybenzoic acid pharmacophore [7]. This application is particularly valuable in chemical biology for target identification and validation studies, where a well-characterized and readily modifiable scaffold like 4-[4-(Cyanomethyl)phenoxy]benzoic acid is essential .

Application
Selection Property
Validation Focus
Lead optimization research
Cyanomethyl substitution for lipophilicity and H-bond tuning
ADME assay interpretation, target engagement profiling
Diversity-oriented library synthesis
Orthogonal bifunctional reactivity (COOH + modifiable CH2CN)
Derivatization efficiency, library complexity analysis
Agrochemical intermediate research
Phenoxybenzoic acid scaffold with modifiable handle
Physicochemical property tuning for soil mobility and plant uptake
Chemical probe design
Aminomethyl attachment point via nitrile reduction
Probe conjugation efficiency, target labeling specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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